(3-Chloro-1-adamantyl)dimethylamine hydrochloride
Overview
Description
(3-Chloro-1-adamantyl)dimethylamine hydrochloride, otherwise known as 3CAD, is a highly versatile organic compound that has a wide range of applications in the scientific and medical fields. It is a synthetic compound, meaning it is not naturally occurring, and is formed by a process of chemical synthesis. 3CAD is composed of a cyclic amine, or a ring of nitrogen atoms, and an alkyl group, or a chain of carbon atoms. It is a colorless, odorless, and hygroscopic solid, meaning it readily absorbs water from the air. 3CAD is a highly reactive compound and is used in a variety of chemical reactions and processes, including as a reagent for the synthesis of other compounds.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Biological Activity : A study by Bai et al. (2012) focused on the synthesis of a compound derived from (3-Chloro-1-adamantyl)dimethylamine hydrochloride, highlighting its anti-Mycobacterium phlei 1180 activity. This compound was synthesized through a halogenated hydrocarbon amination reaction, indicating potential applications in drug development.
Antimicrobial and Antiviral Activity
- Antimicrobial and Anti-HIV-1 Activity : Research conducted by A. El-Emam et al. (2004) explored the synthesis of certain 5-(1-adamantyl)-2-substituted thio-1,3,4-oxadiazoles and their derivatives. These compounds exhibited significant antimicrobial activity against various bacteria and yeast-like pathogenic fungus, as well as anti-HIV-1 activity, suggesting potential therapeutic applications.
Cancer Research
- Inhibition of Cancer Cell Growth : Dawson et al. (2008) and Dawson et al. (2007) conducted studies on adamantyl-substituted molecules related to this compound, focusing on their impact on cancer cell growth and apoptosis. Their findings, as detailed in Dawson et al. (2008) and Dawson et al. (2007), suggest potential applications in cancer therapy, especially in inducing apoptosis in cancer cells and inhibiting cancer cell proliferation.
Chemical Synthesis and Properties
Synthesis of Betaine Surfactants : Research by Guo Jian-wei (2011) involved the synthesis of N-(1-adamantyl)-N,N-dimethylamine through a specific methylation reaction. This synthesis highlights potential industrial applications, particularly in the production of surfactants.
Synthesis of β-Aminoketones : A study by N. Makarova et al. (2002) focused on synthesizing β-aminoketones using a Mannich reaction with (1-adamantyl)acetone. This indicates potential applications in chemical synthesis and pharmaceuticals.
Study of Hydrogen Bonding : Research by Ronald R. Lovelace and K. Harmon (1989) on the hydrogen bonding of N,N-Dimethyl-1-adamantamine with hydrogen fluoride provides insights into the molecular interactions and properties of compounds derived from this compound, relevant in materials science and chemistry.
Antiviral Research
- Antiviral Activity of Adamantyl-Containing Compounds : The study by N. Makarova et al. (2001) investigated adamantyl-containing β-aminoketones for their antiviral properties. This research suggests possible applications of these compounds in developing antiviral therapies.
Pharmaceutical Chemistry
- Novel Adamantylated Pyrimidines : Orzeszko et al. (2004) explored the synthesis of adamantylated pyrimidines, which exhibited significant anticancer and antimicrobial properties, as detailed in Orzeszko et al. (2004). This indicates a potential role in pharmaceutical chemistry for developing new drugs.
Properties
IUPAC Name |
3-chloro-N,N-dimethyladamantan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClN/c1-14(2)12-6-9-3-10(7-12)5-11(13,4-9)8-12/h9-10H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWWJPYCWJIXCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C12CC3CC(C1)CC(C3)(C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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